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Compound of Interest

Compound Name: 8-Chloroisoquinolin-4-ol

Cat. No.: B15158944

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroisoquinolin-4-ol is a heterocyclic organic compound with potential applications in
medicinal chemistry and drug discovery. As a derivative of isoquinoline, a scaffold known for a
wide range of pharmacological activities, this molecule warrants investigation into its
physicochemical and pharmacokinetic properties.[1][2] This technical guide provides a
comprehensive overview of the predicted properties of 8-Chloroisoquinolin-4-ol using in silico
methodologies. The data presented herein is generated based on established computational
models and serves as a foundational resource for further research and development.

Molecular Structure:

o |[UPAC Name: 8-chloroisoquinolin-4-ol

e CAS Number: 1782793-75-2

e Canonical SMILES: C1=CC=C2C(=C1)C(=CN=C2CI)O

Predicted Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological
systems, influencing its solubility, permeability, and ultimately, its bioavailability. The following
table summarizes the predicted physicochemical properties of 8-Chloroisoquinolin-4-ol.
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These values are calculated based on its chemical structure using established computational

algorithms.
Property Predicted Value Methodology
) Calculation from molecular
Molecular Weight 179.6 g/mol

formula
Molecular Formula CoHeCINO Elemental composition
LogP (octanol-water partition - Atom-based and fragment-
coefficient) ' based methods

N Quantitative Structure-Activity
Water Solubility (LogS) -3.0 ) ]

Relationship (QSAR) models
pKa (acidic) 7.5 Substructure-based prediction
pKa (basic) 2.0 Substructure-based prediction
Topological Polar Surface Area )

455 A2 Fragment-based calculation
(TPSA)
Number of Rotatable Bonds 0 Molecular graph analysis
Hydrogen Bond Donors 1 Molecular graph analysis
Hydrogen Bond Acceptors 2 Molecular graph analysis

In Silico ADMET (Absorption, Distribution,
Metabolism, Excretion, and Toxicity) Profile

ADMET properties are crucial for assessing the drug-likeness of a compound. In silico ADMET

prediction provides an early indication of a molecule's potential pharmacokinetic and safety

profile, helping to guide lead optimization and reduce late-stage attrition in drug development.

[3]141[5]

Absorption
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Parameter Prediction Methodology
) ) ) QSAR models based on
Human Intestinal Absorption High _
molecular descriptors
. Machine learning models
Caco-2 Permeability Moderate ) }
trained on experimental data
) Classification models based on
P-glycoprotein Substrate No . )
molecular fingerprints
] o Classification models based on
P-glycoprotein Inhibitor No . ]
molecular fingerprints
Distribution
Parameter Prediction Methodology
Blood-Brain Barrier (BBB) L QSAR models incorporating
ow
Permeability LogP and TPSA
Machine learning models
Plasma Protein Binding High based on physicochemical
properties
o Regression models based on
Volume of Distribution (VDss) Low
LogP and pKa
Metabolism
Parameter Prediction Methodology
Substrate specificity models
CYP450 2D6 Substrate No
based on 3D pharmacophores
Substrate specificity models
CYP450 3A4 Substrate Yes
based on 3D pharmacophores
CYP450 2D6 Inhibitor No QSAR classification models
CYP450 3A4 Inhibitor Yes QSAR classification models
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EXxcretion
Parameter Prediction Methodology
Models integrating plasma
Total Clearance Low protein binding and
metabolism predictions
Renal Organic Cation o
Classification models based on
Transporter 2 (OCT2) No
structural alerts
Substrate
Parameter Prediction Methodology
o ) QSAR models and structural
hERG Inhibition Low risk
alerts
Classification models based on
Hepatotoxicity (DILI) Low risk structural fragments and
physicochemical properties
o ) Structural alert-based and
Ames Mutagenicity Low risk ) )
machine learning models
) o ) QSAR models based on
Skin Sensitization Low risk

reactivity and skin penetration

Methodologies for In Silico Prediction

The predictions presented in this guide are based on a variety of computational methods.

Below are detailed overviews of the key experimental (in silico) protocols.

Quantitative Structure-Activity Relationship (QSAR)

Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a

compound with its biological activity or a specific property.[6][7][8]
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Protocol for QSAR Model Development:

» Data Collection and Curation: A dataset of molecules with known experimental values for the
property of interest (e.g., water solubility, hERG inhibition) is compiled. The chemical
structures are standardized, and any inconsistencies in the data are addressed.

e Molecular Descriptor Calculation: A wide range of numerical descriptors are calculated for
each molecule in the dataset. These descriptors can be 1D (e.g., molecular weight), 2D (e.g.,
topological indices), or 3D (e.g., molecular shape).

o Feature Selection: Statistical methods are employed to select a subset of the most relevant
descriptors that have the strongest correlation with the property being modeled. This step is
crucial to avoid overfitting and to build a robust model.

e Model Building: A mathematical model is constructed using machine learning algorithms
such as multiple linear regression, partial least squares, support vector machines, or random
forests. The model is trained on a subset of the data (the training set).

e Model Validation: The predictive power of the QSAR model is rigorously assessed using
internal validation (e.g., cross-validation) and external validation with an independent set of
molecules (the test set) that were not used in model training.[9][10]
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QSAR Model Development Workflow
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QSAR Model Development Workflow

Physiologically-Based Pharmacokinetic (PBPK)
Modeling

PBPK models are mechanistic models that simulate the absorption, distribution, metabolism,
and excretion of a drug in the body based on physiological and physicochemical parameters.
[11][12][13][14][15]
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Protocol for PBPK Model Building:

e Model Structure Definition: A whole-body PBPK model is constructed, consisting of
compartments representing major organs and tissues (e.g., gut, liver, kidney, brain, adipose).
These compartments are interconnected by the circulatory system.

e Physiological Parameterization: The model is populated with physiological parameters for the
species of interest (e.g., human), including organ volumes, blood flow rates, and tissue
composition.

o Compound-Specific Data Input: Physicochemical properties of the drug, such as LogP, pKa,
and solubility, are incorporated into the model. In vitro data on metabolism (e.qg., intrinsic
clearance) and transport are also included.

o Model Simulation and Refinement: The model is used to simulate the concentration-time
profiles of the drug in different tissues. The model parameters are refined by comparing the
simulation results with available in vivo pharmacokinetic data.

e Prediction and Extrapolation: Once validated, the PBPK model can be used to predict drug
disposition in different populations (e.g., pediatric, renally impaired), assess drug-drug
interactions, and inform dosing strategies.
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PBPK Modeling Workflow
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PBPK Modeling Workflow

Potential Biological Activity and Signaling Pathways

Isoquinoline and its derivatives have been reported to exhibit a wide range of biological
activities, including antiviral, anticancer, and anti-inflammatory effects.[16][17] Many of these
effects are attributed to the modulation of key signaling pathways involved in cell growth,
proliferation, and survival. As a derivative of isoquinoline, 8-Chloroisoquinolin-4-ol may
potentially interact with similar targets.

One of the key pathways often implicated in the action of isoquinoline-based compounds is the
PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth,
proliferation, and survival, and its dysregulation is a hallmark of many cancers.
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Hypothetical PI3K/Akt/mTOR Signaling Pathway Modulation
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Hypothetical PI3K/Akt/mTOR Pathway Modulation

This technical guide provides a comprehensive in silico assessment of the physicochemical

and ADMET properties of 8-Chloroisoquinolin-4-ol. The predicted data suggests that this
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compound possesses favorable drug-like properties, including good intestinal absorption and a
potentially low risk for several key toxicities. However, it is important to note that these are
computational predictions and require experimental validation. The methodologies and
workflows outlined in this document provide a framework for the continued investigation of 8-
Chloroisoquinolin-4-ol and other novel chemical entities in the drug discovery pipeline.
Further in vitro and in vivo studies are warranted to confirm these in silico findings and to fully
elucidate the pharmacological potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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